molecular formula C5H8ClNO B101947 2-chloro-N-cyclopropylacetamide CAS No. 19047-31-5

2-chloro-N-cyclopropylacetamide

Cat. No. B101947
CAS RN: 19047-31-5
M. Wt: 133.57 g/mol
InChI Key: ZPWIVSGEQGESFF-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of various chloroacetamide derivatives, including 2-chloro-N-cyclopropylacetamide, has been explored in several studies. For instance, N-aryl-2-chloroacetamides have been used as electrophilic building blocks to construct thiazolo[3,2-a]pyrimidinone products, with the synthesis involving the elimination of by-products such as aniline or 2-aminobenzothiazole . Another approach involves the reaction of methyl 2-chloro-2-cyclopropylidenacetate with bidentate nucleophiles under phase transfer catalysis to yield various spirocyclopropane anellated heterocycles . Additionally, the Vilsmeier-Haack reagent has been employed for the regioselective synthesis of 2-chloro-3-formylquinolines from N-arylacetamides . A novel synthetic route has been developed for 2-chloro-N-(2,2,2-trichloro-1-arylethyl)acetamides via C-amidoalkylation of aromatics .

Molecular Structure Analysis

The molecular structure of chloroacetamide derivatives has been confirmed through various analytical techniques. Single crystal X-ray data has been used to confirm the structure of reaction products in the synthesis of thiazolo[3,2-a]pyrimidinones . Similarly, 2-Chloro-N-(2,4-dinitrophenyl) acetamide has been characterized by NMR spectroscopy, ESI-MS, X-ray crystallography, and elemental analysis, revealing intramolecular hydrogen bonding and intermolecular interactions within the crystal structure .

Chemical Reactions Analysis

The reactivity of N-aryl 2-chloroacetamides towards various nucleophiles has been extensively studied. These compounds readily undergo nucleophilic substitution, which can be accompanied by intramolecular cyclization to yield diverse heterocyclic systems such as imidazole, pyrrole, thiazolidine-4-one, and thiophene . Additionally, 2-Cyano-N-arylacetamide has been utilized to synthesize nitrogenous heterocycles like iminocoumarine, thiazole, dihydropyridine, and imidazole or benzoimidazole, with molecular docking studies indicating their potential as antimicrobial agents .

Physical and Chemical Properties Analysis

The physical and chemical properties of chloroacetamide derivatives have been investigated, with a focus on their optical properties and solvatochromic effects. For example, 2-Chloro-N-(2,4-dinitrophenyl) acetamide exhibits solvatochromism, changing its optical properties depending on the polarity of the solvent . Time-dependent DFT calculations suggest that deprotonation occurs in polar solvents such as DMF, indicating solvent-dependent behavior of these compounds .

Scientific Research Applications

Therapeutic Effects in Japanese Encephalitis

A novel anilidoquinoline derivative, closely related to 2-chloro-N-cyclopropylacetamide, demonstrated significant antiviral and antiapoptotic effects in vitro and showed a reduction in viral load in Japanese encephalitis virus-infected mice (Ghosh et al., 2008).

Applications in Beckmann Rearrangement

The cyclopropenium ion, closely resembling the structural motif of 2-chloro-N-cyclopropylacetamide, has been found to be an efficient catalyst for the Beckmann rearrangement of various ketoximes to amides/lactams (Srivastava et al., 2010).

Antiproliferative Activity Against Human Cancers

Arylacetamides, which include compounds like 2-Chloro-N-arylacetamides, have shown significant in vitro antiproliferative activity against human cancer cells, offering potential as tools against human cancers (Ferreira et al., 2019).

Impact on Protein Synthesis

Studies on chloracetamides, including similar compounds to 2-chloro-N-cyclopropylacetamide, have explored their effects on protein synthesis, both in vivo and in vitro, revealing insights into the biochemical pathways affected by these compounds (Deal et al., 1980).

Conformational Features

N-cyclopropylacetamide, closely related to 2-chloro-N-cyclopropylacetamide, exhibits unique conformational behavior that could have implications in various chemical and biological processes (Gonzalez‐de‐Castro et al., 2015).

Synthesis of Related Compounds

Several studies have focused on the synthesis of compounds closely related to 2-chloro-N-cyclopropylacetamide, exploring various synthetic methods and potential applications in fields like pest control and pharmaceuticals (Ji-ping, 2007), (Meijere et al., 1989).

Role in Antimicrobial Agents

The use of 2-Cyano-N-arylacetamide, a close relative of 2-chloro-N-cyclopropylacetamide, in the synthesis of antimicrobial agents and the evaluation of these compounds' effectiveness against various microbial strains has been studied (Ewies & Abdelsalaam, 2020).

Safety And Hazards

The compound is classified as a skin irritant (Category 2, H315), an eye irritant (Category 2, H319), a skin sensitizer (Category 1, H317), and may cause respiratory irritation (Category 3, H335) . Precautionary measures include avoiding heat, sparks, open flames, and hot surfaces .

properties

IUPAC Name

2-chloro-N-cyclopropylacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8ClNO/c6-3-5(8)7-4-1-2-4/h4H,1-3H2,(H,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPWIVSGEQGESFF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1NC(=O)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30352827
Record name 2-chloro-N-cyclopropylacetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30352827
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

133.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-chloro-N-cyclopropylacetamide

CAS RN

19047-31-5
Record name 2-chloro-N-cyclopropylacetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30352827
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-chloro-N-cyclopropylacetamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
10
Citations
VR Arava, SR Bandatmakuru - Synthesis, 2013 - thieme-connect.com
… Substituted phenols 8 reacted with 2-chloro-N-cyclopropylacetamide (7)[ 13 ] under basic conditions to give good yields of the corresponding ethers 9. All these ethers were well …
Number of citations: 8 www.thieme-connect.com
M Szabo, T Huynh, C Valant, JR Lane, PM Sexton… - …, 2015 - pubs.rsc.org
… Reaction of 16 with pre-synthesised 2-chloro-N-cyclopropylacetamide (17) under basic conditions produced the target thienopyridine (18) with the 5-chloro-4,6-dimethyl substitution …
Number of citations: 12 pubs.rsc.org
A Ramazani, F Moradnia… - Current Organic …, 2017 - ingentaconnect.com
… The reaction between phenols and 2-chloro-N-cyclopropylacetamide gave the 2-aryloxy-N-cyclopropylacetamides, which were reacted with KOH as base and gave the N-…
Number of citations: 22 www.ingentaconnect.com
DL Musso, FR Cochran, JL Kelley… - Journal of medicinal …, 2003 - ACS Publications
The design of rigid cyclic analogues derived from cinnamamide 1, (E)-N-cyclopropyl-3-(3-fluorophenyl)prop-2-enamide, and β-methylcinnamamide 2, (E)-N-cyclopropyl-3-(3-…
Number of citations: 85 pubs.acs.org
V Pace, L Castoldi, AD Mamuye, W Holzer - Synthesis, 2014 - thieme-connect.com
Treatment of widely available isocyanates with monohalolithium and dihalolithium carbenoids provides a valuable protocol for the one-pot preparation of α-halo- and α,α-…
Number of citations: 50 www.thieme-connect.com
SI Schweda, A Alder, T Gilberger, C Kunick - Molecules, 2020 - mdpi.com
Malaria causes hundreds of thousands of deaths every year, making it one of the most dangerous infectious diseases worldwide. Because the pathogens have developed resistance …
Number of citations: 12 www.mdpi.com
M Roberti, F Schipani, G Bagnolini, D Milano… - European Journal of …, 2019 - Elsevier
… 3-((5-mercapto-4-(3-phenylpropyl)-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one 59 (100 mg, 0.26 mmol), 2-chloro-N-cyclopropylacetamide 70m (39 mg, 0.29 mmol), Cs 2 CO …
Number of citations: 38 www.sciencedirect.com
T Huynh, C Valant, IT Crosby, PM Sexton… - ACS Chemical …, 2015 - ACS Publications
The M 4 mAChR is implicated in several CNS disorders and possesses an allosteric binding site for which ligands modulating the affinity and/or efficacy of ACh may be exploited for …
Number of citations: 13 pubs.acs.org
M Szabo - 2014 - scholar.archive.org
1. G protein-coupled receptors as central nervous system drug targets 1.1. GPCR structure and function G protein-coupled receptors (GPCRs) are a dynamic class of cell-surface …
Number of citations: 2 scholar.archive.org
G Bagnolini - 2021 - amsdottorato.unibo.it
My PhD research project has been finalized to the discovery of potential RAD51-BRCA2 protein-protein interaction (PPI) disruptors, able to trigger synthetic lethality (SL) in pancreatic …
Number of citations: 3 amsdottorato.unibo.it

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